Boc-D-ala-onp

Peptide Synthesis Analytical Chemistry Process Chemistry

Racemization-prone D-alanine incorporation compromises peptide stereointegrity and bioactivity. Boc-D-Ala-ONp (CAS 85546-27-6) resolves this with pre-activated, high-purity building block design. - ≥99% HPLC purity ensures accurate stoichiometry in automated Boc-SPPS, minimizing deletion sequences and simplifying downstream purification. - Chromogenic ONp ester enables real-time reaction monitoring at 400 nm - ideal for kinetic enzyme assays (kcat, Km) without fluorescent tagging. - [α]D = +56 ± 2° and mp 144-152 °C provide rapid identity verification for GMP material qualification.

Molecular Formula C14H18N2O6
Molecular Weight 310.3 g/mol
CAS No. 85546-27-6
Cat. No. B113103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-ala-onp
CAS85546-27-6
Molecular FormulaC14H18N2O6
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1
InChIKeySUHFNHHZORGDFI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Ala-ONp: Protected D-Alanine Active Ester


Boc-D-alanine 4-nitrophenyl ester (Boc-D-Ala-ONp; CAS 85546-27-6) is a protected amino acid derivative in which the amino group is masked by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is activated as a 4-nitrophenyl (ONp) ester . This pre-activated building block is designed for incorporation into peptides via nucleophilic displacement of the chromogenic nitrophenolate leaving group, enabling stepwise or convergent synthesis of D-configuration-containing peptide chains under mild, base-catalyzed conditions .

Building Block
Protected D-alanine active ester for stepwise or convergent peptide assembly
Coupling Mode
ONp leaving group supports mild, base-catalyzed amide bond formation
Built-in Reporter
Chromogenic nitrophenol release enables real-time reaction monitoring

Why Boc-D-Ala-ONp Cannot Be Substituted


The stereochemical identity of the alanine α-carbon is the primary determinant of the final peptide's three-dimensional structure and, consequently, its biological activity . Substituting Boc-D-Ala-ONp (CAS 85546-27-6) with its L-enantiomer, Boc-L-Ala-ONp (CAS 2483-49-0), will invert the configuration at that specific residue, potentially abolishing target binding or receptor recognition in peptidomimetic drug candidates and D-peptide probes . Furthermore, the 4-nitrophenyl ester (ONp) leaving group offers a distinct reactivity profile compared to other active esters like N-hydroxysuccinimide (OSu) or hydroxybenzotriazole (OBt) esters, impacting coupling efficiency, racemization susceptibility, and compatibility with specific solid-phase synthesis protocols . For applications requiring the precise installation of a D-alanine residue with a chromophoric reporter for reaction monitoring, no generic substitute provides an equivalent combination of stereochemical fidelity and built-in analytical utility.

L-Enantiomer Inversion
Boc-L-Ala-ONp inverts the α-carbon configuration, which may abolish target binding or receptor recognition in D-peptide probes and tools.
Alternative Active Esters
OSu or OBt esters lack the chromophoric ONp reporter; coupling efficiency and racemization profile may differ from the 4-nitrophenyl ester system.

Quantitative Differentiation vs. Analogs


Chromatographic Purity: D- vs L-Enantiomer

Boc-D-Ala-ONp (CAS 85546-27-6) is commercially available with a minimum purity specification of ≥99% by HPLC, as certified by multiple vendors . In contrast, the widely used L-enantiomer, Boc-L-Ala-ONp (CAS 2483-49-0), is typically supplied with a lower minimum purity specification of ≥96.0% by HPLC from major commercial sources .

Purity (HPLC)
Specification review
≥99% for Boc-D-Ala-ONp vs. ≥96.0% for L-enantiomer
Supports precise coupling stoichiometry
Vendor CoA specifications; verify lot-specific purity
Peptide Synthesis Analytical Chemistry Process Chemistry

Optical Rotation: D- vs L-Enantiomer

The specific optical rotation of Boc-D-Ala-ONp is specified as [α]D = +56 ± 2° (c=1 in DMF) . In contrast, the major commercial source for Boc-L-Ala-ONp does not provide a specified optical rotation value, offering only a structural assignment via SMILES and InChI string .

Optical Rotation
Data to verify
[α]D = +56° ±2° (c=1, DMF)
Enables enantiomeric QC upon receipt
L-enantiomer lacks a specified rotation value
Chiral Analysis Quality Control Peptide Chemistry

Chromogenic ONp for Real-Time Reaction Monitoring

The 4-nitrophenyl ester (ONp) moiety in Boc-D-Ala-ONp releases 4-nitrophenol as a leaving group during amide bond formation. This chromophoric species absorbs strongly at approximately 400 nm, allowing for real-time, non-invasive monitoring of coupling reaction progress via UV-Vis spectrophotometry . This is a universal property of all 4-nitrophenyl esters, including Boc-L-Ala-ONp [1], but is a differentiating advantage when comparing Boc-D-Ala-ONp to other D-alanine active esters such as Boc-D-Ala-OSu or Boc-D-Ala-OBt, whose leaving groups do not provide such a convenient and direct spectroscopic handle.

Chromogenic Leaving Group
Class-level
Releases 4-nitrophenol, absorbs at ~400 nm
Allows real-time coupling monitoring
Class-level property; verify under chosen conditions
Reaction Monitoring Process Analytical Technology Peptide Synthesis

Melting Point for Identity Confirmation

Boc-D-Ala-ONp is consistently reported with a melting point range of 144-152°C . This is a narrower and well-defined range compared to the typical melting point reported for the L-enantiomer, which is often less precisely specified in publicly available vendor data.

Melting Point
Data to verify
144–152 °C
Supports rapid identity verification
L-enantiomer often has a less precise range
Quality Control Analytical Chemistry Material Characterization

Minimized Racemization Risk in D-Peptide Assembly

The use of pre-formed active esters like Boc-D-Ala-ONp in peptide synthesis is a well-established strategy to minimize epimerization at the Cα position during coupling . While specific head-to-head racemization studies comparing Boc-D-Ala-ONp to other coupling methods for D-alanine were not identified in the open literature, the general class of Nα-urethane-protected amino acid active esters is known to offer significantly lower racemization rates compared to in situ activation methods using carbodiimides [1].

Epimerization Risk
Class-level
Urethane-protected active esters show low racemization propensity
Minimizes diastereomer formation
Class-level inference; no compound-specific data found
Peptide Synthesis Stereochemistry Racemization

Boc-D-Ala-ONp: High-Value Applications


Synthesis of D-Peptide Drugs with Proteolytic Stability

The high and well-documented purity (≥99% HPLC) and low epimerization risk of Boc-D-Ala-ONp make it the preferred building block for assembling D-peptide analogs of therapeutic leads. The D-configuration confers resistance to endogenous proteases, and the high stereochemical fidelity of this active ester ensures the final product retains the precise 3D structure required for target engagement, minimizing the costly purification of diastereomeric impurities.

Enzyme Active Site Mapping with Chromogenic Substrates

The chromogenic nature of the ONp leaving group is uniquely suited for creating synthetic substrates for esterases, lipases, and proteases. Boc-D-Ala-ONp can be incorporated into peptidic or non-peptidic frameworks, and its enzymatic hydrolysis can be tracked in real-time via the increase in absorbance at 400 nm, providing quantitative kinetic data (k_cat, K_m) for enzyme characterization or inhibitor screening without the need for fluorescent tagging.

SPPS with Stoichiometric Control and High Yield

In automated or manual Boc-SPPS, the ≥99% purity of Boc-D-Ala-ONp is critical. Accurate and consistent building block stoichiometry is essential for achieving high stepwise yields and minimizing deletion sequences. The use of a pre-activated, high-purity ester eliminates the variable efficiency of in situ activation and reduces the need for excess reagent washes, leading to cleaner crude peptides and simplified downstream purification.

Quality Control of Chiral Building Block Inventory

The clearly defined optical rotation ([α]D = +56 ± 2°) and melting point (144-152°C) provide rapid, low-cost analytical tests for confirming the identity and enantiopurity of the material upon receipt. This is essential in regulated environments (e.g., GMP manufacturing) where comprehensive material qualification is mandatory before use in the production of active pharmaceutical ingredients (APIs) or their intermediates.

Application
Selection Property
Validation Focus
D-Peptide Probe Synthesis
High enantiomeric purity documented
Stereochemical fidelity and resistance to proteolysis
Chromogenic Enzyme Substrate
ONp chromophore for kinetic readout
Real-time UV-Vis monitoring of hydrolysis
SPPS with Stoichiometric Control
Consistent high-purity building block
Stepwise yield and crude purity assessment
Chiral Building Block QC
Specified optical rotation and melting point
Identity and enantiopurity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-ala-onp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.